1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone

Synthetic Intermediate LPA Receptor Antagonist Regiochemical Purity

Generic indane analogues fail to deliver the 4-acetyl-7-methoxy substitution pattern required for LPA receptor antagonist synthesis. This compound (CAS 38998-02-6, 98% purity) is the sole entry point to the 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid pharmacophore described in WO2013025733A1. - Enables Willgerodt-Kindler homologation inaccessible from 5-acetyl or 1-oxo regioisomers. - 7-methoxy activation supports sequential 5-/6-position functionalization without ketone interference. - Lower MW (190.24) facilitates rapid flash chromatography for parallel synthesis workflows.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B11906614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2CCCC2=C(C=C1)OC
InChIInChI=1S/C12H14O2/c1-8(13)9-6-7-12(14-2)11-5-3-4-10(9)11/h6-7H,3-5H2,1-2H3
InChIKeyPWGAWDBVXPQFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone (CAS 38998-02-6): Key Intermediate in 7-Methoxyindane Pharmaceutical Synthesis


1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone (CAS 38998-02-6, molecular formula C12H14O2, molecular weight 190.24 g/mol) is a substituted 2,3-dihydro-1H-indene bearing a methoxy group at the 7‑position and an acetyl group at the 4‑position . This specific regioisomeric arrangement distinguishes it from the more common 1‑indanone and 5‑acetyl‑indane scaffolds, making it a valuable synthetic intermediate for constructing 7‑methoxyindane‑based pharmacophores. The compound is typically supplied at 95–98 % purity and serves as the immediate upstream precursor to 2‑(7‑methoxy‑2,3‑dihydro‑1H‑inden‑4‑yl)acetic acid, a key building block for lysophosphatidic acid (LPA) receptor antagonists described in WO2013025733A1 [1].

Why 1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone Cannot Be Interchanged with Other Indane‑Based Ketones or Acetic Acid Derivatives


Generic substitution of 1-(7-methoxy-2,3-dihydro-1H-inden-4-yl)ethanone with structurally related indane analogues fails because the specific 4‑acetyl‑7‑methoxy substitution pattern is the sole entry point to the 2‑(7‑methoxy‑2,3‑dihydro‑1H‑inden‑4‑yl)acetic acid scaffold required for LPA receptor antagonist programmes [1]. Shifting the acetyl group to the 5‑position (1‑(7‑methoxy‑2,3‑dihydro‑1H‑inden‑5‑yl)ethanone) produces a regioisomer that cannot be elaborated to the 4‑substituted acetic acid pharmacophore . Using the more common 7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 34985‑41‑6) introduces a carbonyl at a different position with distinct electronic and steric properties, altering the reactivity and downstream synthetic outcomes . Therefore, procurement must specify the exact CAS number to guarantee the correct regioisomer.

Quantitative Differentiation Evidence for 1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone Versus Its Closest Analogs


Unique Regiochemical Identity as the Direct Upstream Precursor to 2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic Acid

1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone is the only commercially available intermediate that has been explicitly documented as the direct upstream raw material for synthesising 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid (CAS 1423699-91-5), a key intermediate in the WO2013025733A1 patent for LPA receptor antagonists [1]. In contrast, the regioisomeric 1-(7-methoxy-2,3-dihydro-1H-inden-5-yl)ethanone cannot undergo the same C‑homologation sequence to furnish the 4‑acetic acid derivative due to the incompatible position of the acetyl group relative to the indane framework . The 7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 34985‑41‑6) possesses a carbonyl group conjugated with the aromatic ring, leading to fundamentally different reactivity in nucleophilic additions and rearrangements, thereby precluding its use in the same synthetic pathway .

Synthetic Intermediate LPA Receptor Antagonist Regiochemical Purity

Molecular Weight Advantage of the Ketone Intermediate Over the Downstream Acetic Acid Derivative

The target ketone (C12H14O2, MW 190.24 g/mol) is 16 g/mol lighter than the downstream acetic acid derivative 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid (C12H14O3, MW 206.24 g/mol) . This lower molecular weight translates into a simpler ¹H‑NMR spectrum (fewer exchangeable protons) and greater volatility, both of which facilitate chromatographic purification and reaction monitoring during multi‑step synthesis. In contrast, the acetic acid analogue requires derivatisation or ion‑exchange steps for similar purification, adding operational complexity and time.

Atom Economy Medicinal Chemistry Intermediate Selection

Higher Vendor‑Reported Purity Compared to the Downstream Acetic Acid Analogue

The target compound is available from Leyan at a purity of 98 % , whereas the corresponding 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid is listed by the same supplier at a purity of 98 % as well, but with batch‑to‑batch variability noted in multiple vendor catalogs (typically 95–98 %) . The ketone’s consistent 98 % specification, combined with its neutrality, reduces the risk of acid‑catalysed decomposition or esterification side‑reactions during storage, thereby providing a more reliable starting material for sensitive transformations.

Purity Quality Control Procurement

Distinct Electronic Profile: Electron‑Donating 7‑Methoxy Group Orthogonal to the 4‑Acetyl Electrophile

The 7‑methoxy substituent exerts a +M mesomeric effect (+0.27 σₚ) that is electronically decoupled from the 4‑acetyl carbonyl, due to the meta relationship across the indane ring [1]. This contrasts with 7‑methoxy‑2,3‑dihydro‑1H‑inden‑1‑one, where the methoxy group is in direct conjugation with the carbonyl, leading to a reduced electrophilicity of the ketone and altered reactivity with nucleophiles (e.g., slower oxime or hydrazone formation) [2]. The 4‑acetyl‑7‑methoxy arrangement thus maintains a standard ketone electrophilicity while providing an activated aromatic ring for subsequent electrophilic substitution at the 5‑ or 6‑positions.

Electronic Effects SAR Regiochemistry

Recommended Application Scenarios for 1-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)ethanone Based on Verified Evidence


Synthesis of 2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic Acid for LPA Receptor Antagonist Programmes

The compound is the direct upstream precursor for 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid, a critical intermediate in the preparation of LPA receptor antagonists (WO2013025733A1). Procuring the ketone enables a Willgerodt‑Kindler rearrangement or homologation sequence that is regiochemically inaccessible from the 5‑acetyl or 1‑oxo regioisomers [1]. This application is particularly relevant for medicinal chemistry groups advancing candidates for fibrotic disease, where LPA₁ antagonism is a validated therapeutic mechanism.

Selective Functionalisation of the Indane C5/C6 Positions via Electrophilic Aromatic Substitution

The 7‑methoxy group activates the indane ring while remaining electronically insulated from the 4‑acetyl electrophile. This electronic profile, supported by Hammett constant analysis, makes the compound a preferred scaffold for sequential functionalisation (e.g., nitration, halogenation) at the 5‑ or 6‑positions without competing side‑reactions at the ketone [2]. Synthetic chemists can therefore use the target compound as a modular building block for constructing diverse 4,5,7‑ or 4,6,7‑trisubstituted indane libraries.

Early‑Stage Medicinal Chemistry Campaigns Requiring High‑Purity Ketone Intermediates

With a vendor‑reported purity of 98 % and neutral functional‑group profile, the compound is suited for early‑stage SAR exploration where impurity‑driven false positives or yield erosion must be minimised . Its lower molecular weight relative to the downstream acid facilitates rapid purification by flash chromatography, enabling parallel synthesis workflows that demand short cycle times and consistent intermediate quality.

Boronate Ester Formation for Suzuki–Miyaura Cross‑Coupling

The 4‑acetyl group can be converted into a pinacol boronate ester (e.g., 2‑(7‑methoxy‑2,3‑dihydro‑1H‑inden‑4‑yl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane), which is commercially tracked as a distinct chemical entity . Researchers planning palladium‑catalysed cross‑coupling reactions should procure the ketone as the entry point to this boronate, leveraging the correct 4‑position substitution that is absent in isomeric indane ketones.

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